2-Aminohexanedioic acid
Overview
Description
Aminoadipic acid, also known as 2-aminohexanedioic acid, is an organic compound that plays a significant role in the metabolism of lysine. It is an intermediate in the lysine degradation pathway and is involved in various biochemical processes. Aminoadipic acid has been studied for its potential as a biomarker for diabetes and other metabolic disorders .
Mechanism of Action
Target of Action
2-Aminohexanedioic acid, also known as α-Aminoadipic acid, primarily targets the glutamate synthetase . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the nervous system.
Mode of Action
This compound acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it disrupts the normal metabolic processes involving glutamate. This can lead to changes in the concentrations of glutamate in the body, affecting various physiological processes.
Biochemical Pathways
This compound is involved in the metabolism of lysine . It is an intermediate in the degradation of lysine and saccharopine . In the lysine degradation pathway, lysine is converted to α-aminoadipate through saccharopine and allysine . The α-aminoadipate is then transaminated with α-ketoglutarate to give α-ketoadipate and glutamate .
Result of Action
The inhibition of glutamate synthetase by this compound can lead to gliotoxicity towards mitotic astrocytes . This means it can potentially harm these brain cells, which play a crucial role in the central nervous system.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, conditions such as aging, diabetes, sepsis, and renal failure are known to catalyze the oxidation of lysyl residues to form 2-aminoadipic acid in human skin collagen and potentially other tissues . This suggests that the compound’s action, efficacy, and stability can be affected by the physiological state of the individual.
Biochemical Analysis
Biochemical Properties
2-Aminohexanedioic acid is involved in the principal biochemical pathway of lysine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . The compound is known to antagonize neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .
Cellular Effects
The cellular effects of this compound are diverse and significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit glutamate synthetase , a key enzyme in the metabolism of amino acids. This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of lysine It interacts with various enzymes and cofactors in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoadipic acid can be synthesized through several methods. One common route involves the oxidation of lysine. The process typically includes the following steps:
Oxidation of Lysine: Lysine is oxidized to form allysine.
Conversion to Aminoadipic Acid: Allysine is further oxidized to produce aminoadipic acid.
The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, aminoadipic acid is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce lysine, which is then converted to aminoadipic acid through enzymatic reactions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Aminoadipic acid undergoes various chemical reactions, including:
Oxidation: Aminoadipic acid can be oxidized to form allysine.
Reduction: It can be reduced to form aminoadipic semialdehyde.
Substitution: Aminoadipic acid can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Allysine: Formed through oxidation.
Aminoadipic Semialdehyde: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions
Scientific Research Applications
Aminoadipic acid has several scientific research applications:
Biomarker for Diabetes: It has been identified as a potential biomarker for diabetes risk, as elevated levels of aminoadipic acid are associated with an increased risk of developing diabetes
Metabolic Studies: Aminoadipic acid is used in studies related to lysine metabolism and its role in various metabolic pathways.
Neurobiology: Research has shown that aminoadipic acid can inhibit glutamate transport, making it a subject of interest in neurobiological studies.
Industrial Applications: It is used in the production of biodegradable polymers and other industrial chemicals.
Comparison with Similar Compounds
Aminoadipic acid can be compared with other similar compounds such as:
Glutamic Acid: Both are involved in amino acid metabolism, but glutamic acid is primarily a neurotransmitter.
Lysine: Aminoadipic acid is an intermediate in the degradation of lysine.
Allysine: A direct oxidation product of aminoadipic acid, involved in cross-linking collagen and elastin.
Uniqueness
Aminoadipic acid is unique due to its dual role in both lysine degradation and its potential as a biomarker for metabolic disorders. Its ability to modulate glucose homeostasis and inhibit glutamate transport sets it apart from other amino acids .
Similar Compounds
- Glutamic Acid
- Lysine
- Allysine
Properties
IUPAC Name |
2-aminohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862154 | |
Record name | alpha-Aminoadipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-32-5 | |
Record name | α-Aminoadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Aminoadipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoadipate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Aminoadipic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoadipic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOADIPIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural significance of 2-aminohexanedioic acid?
A: While this compound, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of this compound is a hydrolysis product of cephalosporin N, an antibiotic. []
Q2: How can soil bacteria be utilized for the optical resolution of this compound?
A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of this compound. []
Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?
A: Research indicates that soil bacteria can resolve various amino acids beyond this compound. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]
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